PI5P4Ks-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

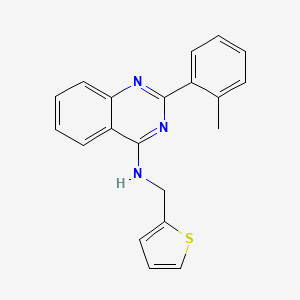

Molecular Formula |

C20H17N3S |

|---|---|

Molecular Weight |

331.4 g/mol |

IUPAC Name |

2-(2-methylphenyl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine |

InChI |

InChI=1S/C20H17N3S/c1-14-7-2-3-9-16(14)20-22-18-11-5-4-10-17(18)19(23-20)21-13-15-8-6-12-24-15/h2-12H,13H2,1H3,(H,21,22,23) |

InChI Key |

SZOWAIVUSZXVEK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=N2)NCC4=CC=CS4 |

Origin of Product |

United States |

Foundational & Exploratory

PI5P4Ks-IN-1 mechanism of action

An In-depth Technical Guide on the Mechanism of Action of PI5P4Ks-IN-1

Introduction

Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) are a family of lipid kinases that catalyze the phosphorylation of phosphatidylinositol 5-phosphate (PI5P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). This enzymatic activity is a crucial component of phosphoinositide signaling pathways, which are integral to a multitude of cellular processes including cell growth, proliferation, and survival. The PI5P4K family comprises three isoforms: PI5P4Kα, PI5P4Kβ, and PI5P4Kγ. Dysregulation of PI5P4K activity has been implicated in the pathophysiology of various diseases, notably cancer and metabolic disorders, rendering these enzymes attractive targets for therapeutic intervention.

This compound, also identified as compound 7 in the work by Boffey et al. (2022), is a selective inhibitor of the PI5P4Kγ isoform. This technical guide provides a comprehensive overview of the mechanism of action of this compound and its analogs, with a focus on its selectivity, binding mode, and impact on cellular signaling pathways. The information presented is intended for researchers, scientists, and drug development professionals engaged in the study of phosphoinositide signaling and the development of novel therapeutics.

Mechanism of Action

This compound and its related compounds function as selective inhibitors of PI5P4Kγ. A key feature of this class of inhibitors is their non-ATP-competitive, allosteric binding mode.[1][2] X-ray crystallography studies of a related compound (compound 40) have confirmed that it binds to an allosteric site on PI5P4Kγ, distinct from the ATP-binding pocket.[1] This allosteric inhibition is significant as it can offer greater selectivity over other kinases, which often share highly conserved ATP-binding sites.

The binding of these inhibitors to the allosteric site is proposed to interfere with the kinase's ability to effectively bind its lipid substrate, PI5P, or to undergo the conformational changes necessary for catalysis. This mechanism of action is distinct from many kinase inhibitors that compete directly with ATP.

Quantitative Data Summary

The inhibitory activity of this compound and related compounds against PI5P4K isoforms has been quantified through various biochemical and cellular assays. The data below is extracted from the primary literature and summarized for comparative analysis.

| Compound | PI5P4Kγ+ pIC50 | PI5P4Kγ-WT (HEK293 cells) pIC50 | PI5P4Kα pIC50 | PI5P4Kβ pIC50 |

| This compound (Compound 7) | 5.5 | 5.3 | <4.3 | <4.6 |

| NIH-12848 (Parent Compound) | 5.6 | 5.4 | Not Reported | Not Reported |

| Compound 22 | 6.5 | 6.1 | <4.3 | <4.6 |

| Compound 40 | 6.2 | Not Reported | <4.3 | <4.6 |

pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency. PI5P4Kγ+ refers to a construct of the enzyme used for in vitro assays. PI5P4Kγ-WT refers to the wild-type enzyme in a cellular context.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound and its analogs are provided below.

PI5P4Kγ Radiometric Kinase Assay

This assay measures the enzymatic activity of PI5P4Kγ by quantifying the incorporation of a radiolabeled phosphate from [γ-³³P]ATP into the lipid substrate, PI5P.

Materials:

-

Recombinant PI5P4Kγ enzyme

-

PI5P substrate

-

[γ-³³P]ATP

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Inhibitor compound (this compound or analogs)

-

Stop solution (e.g., 1 M HCl)

-

Scintillation cocktail and counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, PI5P4Kγ enzyme, and the inhibitor compound at various concentrations.

-

Initiate the reaction by adding a mixture of PI5P and [γ-³³P]ATP.

-

Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

-

Terminate the reaction by adding the stop solution.

-

Extract the lipid products using an appropriate organic solvent system (e.g., chloroform/methanol).

-

Spot the extracted lipids onto a thin-layer chromatography (TLC) plate and separate the lipids.

-

Visualize and quantify the radiolabeled PI(4,5)P2 product using a phosphorimager or by scraping the corresponding spot and measuring radioactivity with a scintillation counter.

-

Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the engagement of an inhibitor with its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein against thermal denaturation.

Materials:

-

HEK293 cells overexpressing PI5P4Kγ-WT

-

Complete cell culture medium

-

Inhibitor compound

-

Lysis buffer (containing protease inhibitors)

-

Equipment for heating cell lysates, SDS-PAGE, and Western blotting

-

Antibody specific to PI5P4Kγ

Procedure:

-

Treat cultured HEK293 cells with the inhibitor compound or vehicle control for a specified time.

-

Harvest and lyse the cells.

-

Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).

-

Centrifuge the heated lysates to pellet the denatured, aggregated proteins.

-

Collect the supernatant containing the soluble proteins.

-

Analyze the amount of soluble PI5P4Kγ in the supernatant by SDS-PAGE and Western blotting using a specific antibody.

-

Generate a melting curve by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Signaling Pathways and Visualizations

PI5P4Kγ is involved in several key signaling pathways, including the mTORC1 pathway, which is a central regulator of cell growth and metabolism. Inhibition of PI5P4Kγ can therefore have significant downstream effects on these pathways.

Caption: PI5P4Kγ signaling and its inhibition by this compound.

The diagram above illustrates the canonical function of PI5P4Kγ in converting PI5P to PI(4,5)P2. This activity has been shown to positively regulate the mTORC1 signaling pathway. This compound acts as an allosteric inhibitor of PI5P4Kγ, thereby blocking the production of this specific pool of PI(4,5)P2 and potentially attenuating mTORC1 signaling and subsequent cell growth and proliferation.

Caption: Workflow for the characterization of this compound.

This workflow diagram outlines the key experimental stages in the discovery and characterization of this compound and its analogs. It begins with biochemical assays to determine potency and selectivity, followed by cellular assays to confirm target engagement in a physiological context. Finally, structural biology techniques like X-ray crystallography are employed to elucidate the precise binding mode of the inhibitor.

References

The Cellular Function of PI5P4K Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Phosphatidylinositol 5-Phosphate 4-Kinases (PI5P4Ks) are a family of lipid kinases that play a pivotal role in cellular signaling by catalyzing the conversion of phosphatidylinositol 5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[1] This enzymatic activity is integral to a multitude of cellular processes, including signal transduction, membrane trafficking, cytoskeletal organization, and metabolic regulation.[2][3] The PI5P4K family comprises three isoforms: α, β, and γ, encoded by the genes PIP4K2A, PIP4K2B, and PIP4K2C, respectively.[4] Dysregulation of PI5P4K activity has been implicated in a variety of pathologies, most notably cancer, making these enzymes attractive targets for therapeutic intervention.[2]

This technical guide provides a comprehensive overview of the function of PI5P4K inhibitors in cells, with a focus on their mechanism of action, impact on signaling pathways, and the methodologies used for their characterization. While specific data on a compound designated "PI5P4Ks-IN-1" is not extensively available in the public domain, this document will utilize data from well-characterized PI5P4K inhibitors to provide a thorough understanding of this class of molecules.

Mechanism of Action

The primary function of PI5P4Ks is the 4-phosphorylation of PI5P to generate a distinct intracellular pool of PI(4,5)P2, separate from the one synthesized at the plasma membrane. It is believed that a major role of PI5P4Ks is to regulate the levels of PI5P, a signaling lipid that can accumulate under cellular stress. PI5P4K inhibitors function by binding to the active site of the enzyme, thereby preventing the phosphorylation of PI5P. This inhibition leads to an accumulation of the substrate, PI5P, and a localized reduction in PI(4,5)P2. These alterations in phosphoinositide levels have far-reaching consequences on downstream signaling pathways that are critical for cell proliferation and survival.

Core Signaling Pathways Modulated by PI5P4K Inhibition

Inhibition of PI5P4K activity impacts several critical cellular signaling pathways, making it a promising strategy for therapeutic intervention, particularly in oncology.

mTORC1 Signaling

The mTORC1 signaling pathway is a central regulator of cell growth, proliferation, and metabolism. PI5P4K activity has been shown to be linked to the mTORC1 pathway. Inhibition of PI5P4Kα and PI5P4Kβ can lead to metabolic stress and subsequent suppression of mTORC1 signaling. This is characterized by a decrease in the phosphorylation of downstream mTORC1 substrates such as S6 kinase (S6K). Furthermore, PI5P4Kγ has been identified as a substrate of mTORC1 and in turn, negatively regulates its activity, forming a feedback loop that tightly controls mTORC1 function, especially under starvation conditions.

Autophagy

PI5P4Ks play a crucial, evolutionarily conserved role in the process of autophagy, a cellular recycling mechanism that is essential for survival under metabolic stress. Inhibition or deletion of the α and β isoforms of PI5P4K results in a defect in the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagic vesicles. This disruption of autophagy contributes to the metabolic stress that suppresses mTORC1 signaling. The link between PI5P4K and autophagy is particularly relevant in the context of p53-deficient cancers, where there is a synthetic lethal interaction.

Hippo Signaling Pathway

Recent evidence has uncovered a direct link between PI5P4K and the Hippo signaling pathway, a key regulator of organ size and a critical player in cancer development. The core Hippo pathway kinases, MST1/2, directly phosphorylate and inhibit PI5P4Ks. In turn, PI5P4K activity influences the downstream effector of the Hippo pathway, YAP. Inhibition of PI5P4K leads to decreased YAP activity, suggesting that targeting PI5P4K could be a therapeutic strategy for cancers characterized by YAP activation.

PI3K/Akt Signaling

The PI3K/Akt pathway is another crucial signaling cascade that governs cell survival and proliferation. The relationship between PI5P4Ks and the PI3K/Akt pathway is complex and can be context-dependent. Some studies suggest that PI5P4K inhibition can lead to enhanced PI3K signaling as a feedback response to mTORC1 inhibition. Conversely, other studies have shown that knockdown of PI5P4Kα can lead to increased PI(4,5)P2 and PI(3,4,5)P3 levels, thereby enhancing insulin signaling.

Quantitative Data on PI5P4K Inhibitors

The following table summarizes publicly available data for several well-characterized PI5P4K inhibitors. Potency is typically measured as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki).

| Inhibitor | PI5P4Kα | PI5P4Kβ | PI5P4Kγ | Selectivity Profile | Key Features |

| ARUK2002821 | 10 nM (IC50) | >10,000 nM | >10,000 nM | Highly selective for PI5P4Kα | Potent and isoform-selective, suitable as a chemical probe. |

| CC260 | 40 nM (Ki) | 30 nM (Ki) | - | Dual α/β inhibitor | Potent dual inhibitor that disrupts cell energy metabolism. |

| THZ-P1-2 | 190 nM (IC50) | ~700 nM (50% inh.) | ~700 nM (75% inh.) | Pan-PI5P4K inhibitor | Covalent inhibitor with anti-proliferative activity in leukemia cells. |

| PI5P4Kα-IN-1 | 2 µM (IC50) | 9.4 µM (IC50) | - | Preferential for PI5P4Kα | Investigated for cancer, metabolic, and immunological disorders. |

Key Experimental Protocols

Characterizing the function and inhibition of PI5P4Ks involves a range of in vitro and cell-based assays.

In Vitro Kinase Assay (e.g., ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Protocol Outline:

-

Reaction Setup: In a multi-well plate, combine the PI5P4K enzyme, the lipid substrate (PI5P), ATP, and the test inhibitor at various concentrations. Include appropriate controls (no enzyme, no inhibitor).

-

Kinase Reaction: Incubate the plate at room temperature to allow the phosphorylation reaction to proceed.

-

ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Signal Generation: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase-based reaction to produce a luminescent signal.

-

Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the ADP produced and thus to the kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability/Proliferation Assay (e.g., CellTiter-Glo® Assay)

This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Protocol Outline:

-

Cell Seeding: Plate cells in a multi-well plate at a desired density and allow them to adhere overnight.

-

Treatment: Treat the cells with the PI5P4K inhibitor at a range of concentrations. Include a vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

-

Lysis and Signal Generation: Add CellTiter-Glo® Reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Normalize the data to the vehicle-treated control wells and plot the results to determine the concentration of inhibitor that causes a 50% reduction in cell viability (IC50).

Western Blotting for Signaling Pathway Analysis

This technique is used to detect and quantify the levels of specific proteins, including their phosphorylation status, to assess the impact of inhibitors on signaling pathways.

Protocol Outline:

-

Cell Treatment and Lysis: Treat cells with the PI5P4K inhibitor for a specified time, then lyse the cells to extract the proteins.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a membrane (e.g., PVDF).

-

Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody that specifically recognizes the protein of interest (e.g., phospho-S6K).

-

Secondary Antibody and Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that will generate a detectable signal (e.g., chemiluminescence).

-

Imaging and Analysis: Capture the signal and quantify the protein band intensities to determine the change in protein expression or phosphorylation upon inhibitor treatment.

Conclusion

The PI5P4K family of lipid kinases represents a critical node in cellular signaling, with profound implications for cell metabolism, growth, and survival. Inhibitors of PI5P4Ks are emerging as valuable tools for dissecting the complex biology of these enzymes and as promising therapeutic agents, particularly in the context of cancer. A thorough understanding of their mechanism of action and their impact on key signaling pathways such as mTOR, autophagy, and Hippo is essential for their continued development and application. The experimental protocols outlined in this guide provide a framework for the robust characterization of PI5P4K inhibitors, facilitating the advancement of research and drug discovery in this exciting field.

References

The Selective Targeting of PI5P4Kγ: A Technical Guide to PI5P4Ks-IN-2

For Immediate Release

This technical guide provides an in-depth overview of PI5P4Ks-IN-2, a selective inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase gamma (PI5P4Kγ). This document is intended for researchers, scientists, and drug development professionals interested in the nuanced roles of PI5P4K isoforms in cellular signaling and their potential as therapeutic targets in various diseases, including cancer and neurodegenerative disorders.

Introduction to PI5P4K and the Significance of Isoform Selectivity

The Phosphatidylinositol 5-Phosphate 4-Kinase (PI5P4K) family of lipid kinases is pivotal in cellular signaling, catalyzing the conversion of phosphatidylinositol 5-phosphate (PI5P) to the critical second messenger phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). This enzymatic reaction is a key node in the phosphoinositide signaling pathway, which orchestrates a multitude of cellular functions such as cell growth, proliferation, and survival.

The PI5P4K family comprises three distinct isoforms: PI5P4Kα, PI5P4Kβ, and PI5P4Kγ, encoded by the genes PIP4K2A, PIP4K2B, and PIP4K2C, respectively. While all three isoforms are ubiquitously expressed, their expression levels and subcellular localizations can vary across different tissues and disease states, suggesting non-redundant functions. Notably, PI5P4Kγ exhibits significantly lower intrinsic kinase activity compared to the α and β isoforms, pointing towards a more prominent role as a scaffolding protein in signaling complexes. Dysregulation of PI5P4K activity has been implicated in a range of pathologies, making these kinases attractive therapeutic targets. The development of isoform-selective inhibitors is crucial for dissecting the specific functions of each kinase and for developing targeted therapies with potentially fewer off-target effects.

PI5P4Ks-IN-2: A Selective Inhibitor of PI5P4Kγ

PI5P4Ks-IN-2 (also referred to as compound 40) has been identified as a potent and highly selective inhibitor of the PI5P4Kγ isoform. Its selectivity provides a valuable pharmacological tool to investigate the unique biological roles of PI5P4Kγ.

Quantitative Analysis of Inhibitor Activity

The inhibitory potency and selectivity of PI5P4Ks-IN-2 have been rigorously characterized through biochemical assays. The data, summarized in the tables below, clearly demonstrate its preferential activity against PI5P4Kγ.

Table 1: In Vitro Inhibitory Activity of PI5P4Ks-IN-2 against PI5P4K Isoforms [1][2]

| Target Isoform | pIC50 | IC50 (nM) |

| PI5P4Kα | < 4.3 | > 50,000 |

| PI5P4Kβ | < 4.6 | > 25,000 |

| PI5P4Kγ | 6.2 | 630 |

pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

Table 2: Binding Affinity of PI5P4Ks-IN-2 for PI5P4K Isoforms [1][2]

| Target Isoform | Ki (nM) |

| PI5P4Kβ | > 30,000 |

| PI5P4Kγ | 68 |

Ki is the inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme. A lower value indicates a higher binding affinity.

Key Signaling Pathways Modulated by PI5P4Kγ

PI5P4Kγ is implicated in several critical signaling pathways, often acting through both its catalytic and scaffolding functions. Inhibition of PI5P4Kγ with PI5P4Ks-IN-2 can therefore have significant downstream effects on cellular processes.

The PI5P4K Signaling Pathway

The canonical function of PI5P4K is to phosphorylate PI5P to generate PI(4,5)P2. This product is a precursor for other important second messengers, such as inositol trisphosphate (IP3) and diacylglycerol (DAG), and also serves as a docking site for various proteins at the plasma membrane and intracellular organelles.

References

The Interplay of PI5P4Ks and the Hippo Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the critical signaling nexus between Phosphatidylinositol 5-Phosphate 4-Kinases (PI5P4Ks) and the Hippo pathway. The Hippo signaling cascade is a pivotal regulator of organ size, tissue homeostasis, and its dysregulation is a hallmark of cancer. Recent scientific evidence has unveiled a sophisticated interplay wherein PI5P4Ks, key enzymes in phosphoinositide metabolism, are both regulated by and, in turn, modulate the activity of the Hippo pathway. This document details the molecular mechanisms of this interaction, the downstream consequences for the transcriptional co-activators YAP and TAZ, and the potential for therapeutic intervention. We present a comprehensive summary of quantitative data from key experiments, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows to facilitate a deeper understanding and further research in this burgeoning field.

Introduction to PI5P4Ks and the Hippo Pathway

Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) are a family of lipid kinases that phosphorylate phosphatidylinositol 5-phosphate (PI5P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2)[1][2][3]. These enzymes are emerging as crucial nodes in cellular signaling, responding to metabolic and cellular stress[2][4]. The three main isoforms are PI5P4Kα, PI5P4Kβ, and PI5P4Kγ.

The Hippo pathway is a highly conserved signaling cascade that plays a fundamental role in the control of organ size and the suppression of tumors. The core of the pathway consists of a kinase cascade involving the mammalian Ste20-like kinases 1/2 (MST1/2) and the large tumor suppressor kinases 1/2 (LATS1/2). When the Hippo pathway is active, MST1/2 phosphorylate and activate LATS1/2, which in turn phosphorylate and inhibit the transcriptional co-activators Yes-associated protein (YAP) and its paralog, transcriptional co-activator with PDZ-binding motif (TAZ). Phosphorylated YAP/TAZ are sequestered in the cytoplasm and targeted for degradation, thus preventing their nuclear translocation and the subsequent activation of pro-proliferative and anti-apoptotic genes. Dysregulation of the Hippo pathway, leading to hyperactivity of YAP/TAZ, is a common feature in many cancers.

The Core Mechanism of Interaction: A Reciprocal Regulation

Recent studies have elucidated a bidirectional regulatory loop between PI5P4Ks and the Hippo pathway, revealing a novel mechanism for controlling cell proliferation and survival.

Regulation of PI5P4Ks by the Hippo Pathway

The core kinases of the Hippo pathway, MST1/2, directly phosphorylate and inhibit the enzymatic activity of PI5P4Kα and PI5P4Kβ. This inhibitory phosphorylation occurs at specific and conserved threonine residues (Thr376 in PI5P4Kα and Thr386 in PI5P4Kβ). The consequence of this inhibition is a decrease in the conversion of PI5P to PI(4,5)P2, leading to an accumulation of cellular PI5P.

Modulation of the Hippo Pathway by PI5P4K Activity

The accumulation of PI5P, resulting from PI5P4K inhibition, directly impacts the Hippo pathway. PI5P has been shown to bind to the adaptor protein MOB1. This interaction enhances the association between MOB1 and the LATS1/2 kinases, a critical step for LATS1/2 activation. Activated LATS1/2 then phosphorylate YAP/TAZ, leading to their cytoplasmic retention and inactivation.

Conversely, high PI5P4K activity depletes PI5P levels, which reduces the MOB1-LATS1/2 interaction and subsequent LATS1/2 activation. This results in decreased YAP/TAZ phosphorylation, allowing their nuclear translocation and the activation of their target genes, which are often implicated in the epithelial-to-mesenchymal transition (EMT), cell migration, and invasion.

The inhibitor PI5P4Ks-IN-1 and other PI5P4Kα inhibitors act by blocking the kinase activity of PI5P4Ks, thereby phenocopying the effects of MST1/2-mediated inhibition and leading to the activation of the Hippo pathway and suppression of YAP/TAZ activity.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the interplay between PI5P4Ks and the Hippo pathway.

| Table 1: Inhibitory Potency of PI5P4K Inhibitors | |

| Compound | IC50 (PI5P4Kα) |

| PI5P4Kα-IN-1 | 2 µM |

| PI5P4Kα-IN-1 | 9.4 µM (for PI5P4Kβ) |

Data extracted from MedchemExpress product information.

| Table 2: Effects of PI5P4K Inhibition/Knockdown on Hippo Pathway Components | ||

| Experimental Condition | Observed Effect | Reference |

| Knockdown of PI5P4Kα/β | Increased MOB1-LATS complex formation | |

| Knockdown of PI5P4Kα/β | Increased phosphorylation of YAP | |

| Knockdown of PI5P4Kα/β | Decreased nuclear localization of YAP | |

| Treatment with PI5P4K inhibitor | Decreased YAP-dependent gene expression | |

| MST1/2 knockout | Decreased phosphorylation of PI5P4Kα (Thr376) and PI5P4Kβ (Thr386) |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.

In Vitro Kinase Assay for MST1/2-mediated PI5P4K Inhibition

Objective: To determine if MST1/2 directly phosphorylate and inhibit PI5P4K activity.

Materials:

-

Recombinant active MST1 or MST2 kinase.

-

Recombinant PI5P4Kα or PI5P4Kβ protein.

-

[γ-32P]ATP.

-

PI5P substrate.

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

-

Thin Layer Chromatography (TLC) plates.

-

Phosphorimager.

Protocol:

-

Incubate recombinant PI5P4K with or without active MST1/2 in kinase buffer containing cold ATP for 30 minutes at 30°C to allow for phosphorylation of PI5P4K.

-

Initiate the lipid kinase reaction by adding PI5P and [γ-32P]ATP.

-

Incubate for an additional 30 minutes at 30°C.

-

Stop the reaction by adding a solution of 1M HCl.

-

Extract the lipids using a chloroform/methanol solution.

-

Spot the lipid extract onto a TLC plate and separate the lipids using an appropriate solvent system (e.g., chloroform/methanol/ammonia/water).

-

Dry the TLC plate and expose it to a phosphor screen.

-

Analyze the production of [32P]PI(4,5)P2 using a phosphorimager. A decrease in PI(4,5)P2 production in the presence of MST1/2 indicates inhibition of PI5P4K activity.

Co-Immunoprecipitation of MOB1 and LATS1

Objective: To assess the effect of PI5P4K knockdown on the interaction between MOB1 and LATS1.

Materials:

-

Cells with stable knockdown of PI5P4Kα/β and control cells.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Antibody against MOB1 or LATS1 for immunoprecipitation.

-

Protein A/G agarose beads.

-

Antibodies against MOB1 and LATS1 for western blotting.

Protocol:

-

Lyse the control and PI5P4K knockdown cells in lysis buffer.

-

Clarify the lysates by centrifugation.

-

Incubate the supernatant with the immunoprecipitating antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for another 2-4 hours.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Perform western blotting with antibodies against both MOB1 and LATS1 to detect the co-immunoprecipitated protein. An increase in the co-precipitated protein in the knockdown cells indicates an enhanced interaction.

Cell Migration and Invasion Assays

Objective: To evaluate the functional consequence of PI5P4K inhibition on cancer cell motility.

Materials:

-

Boyden chambers with porous membranes (e.g., Transwell inserts), with or without Matrigel coating for invasion assays.

-

Cancer cell lines (e.g., breast or ovarian cancer cells).

-

PI5P4K inhibitor (e.g., this compound) or vehicle control.

-

Cell culture medium with and without serum.

Protocol:

-

Pre-treat the cancer cells with the PI5P4K inhibitor or vehicle for 24 hours.

-

Seed the pre-treated cells in the upper chamber of the Boyden chamber in serum-free medium.

-

Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.

-

Incubate for a period sufficient for cell migration or invasion (e.g., 24-48 hours).

-

Remove the non-migrated/invaded cells from the top surface of the membrane.

-

Fix and stain the cells that have migrated/invaded to the bottom surface of the membrane.

-

Count the number of stained cells in several microscopic fields. A decrease in the number of migrated/invaded cells in the inhibitor-treated group indicates a reduction in cell motility.

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: The reciprocal regulation between PI5P4Ks and the Hippo pathway.

Caption: Workflow for the in vitro PI5P4K kinase assay.

Caption: Co-immunoprecipitation workflow to detect protein-protein interactions.

Conclusion and Future Directions

The discovery of the interplay between PI5P4Ks and the Hippo pathway has opened new avenues for understanding the complex regulatory networks that govern cell fate. The reciprocal regulation, where the Hippo pathway inhibits PI5P4Ks, and PI5P4K activity, in turn, modulates Hippo signaling, provides a sophisticated mechanism for fine-tuning cellular responses to various stimuli. The development of specific PI5P4K inhibitors, such as this compound, presents a promising therapeutic strategy for cancers characterized by Hippo pathway dysregulation and YAP/TAZ hyperactivation.

Future research should focus on further elucidating the structural basis of the PI5P-MOB1 interaction, exploring the role of different PI5P4K isoforms in this pathway, and conducting preclinical studies to evaluate the efficacy of PI5P4K inhibitors in various cancer models. A deeper understanding of this signaling axis will undoubtedly pave the way for novel therapeutic interventions for a range of human diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Hippo and PI5P4K signaling intersect to control the transcriptional activation of YAP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Expanding role of PI5P4Ks in cancer: A promising druggable target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hippo and PI5P4K signaling intersect to control the transcriptional activation of YAP - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of PI5P4K Inhibition on mTOR Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) have emerged as critical regulators of cellular metabolism and signaling, with their inhibition showing significant therapeutic potential, particularly in oncology. This technical guide provides an in-depth analysis of the effects of PI5P4K inhibitors, exemplified by compounds such as CC260 and THZ-P1-2, on the mammalian target of rapamycin (mTOR) signaling pathway. Inhibition of PI5P4K isoforms, primarily α and β, disrupts cellular energy homeostasis, leading to the activation of AMP-activated protein kinase (AMPK) and subsequent suppression of mTOR complex 1 (mTORC1) activity. This guide details the molecular mechanisms, presents quantitative data on inhibitor potency, outlines experimental protocols for studying these effects, and provides visual diagrams of the involved signaling pathways and workflows. The complex, context-dependent effects on mTOR complex 2 (mTORC2) are also explored, offering a comprehensive resource for researchers in the field.

Introduction to PI5P4Ks and their Role in Cellular Signaling

Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) are a family of lipid kinases that catalyze the phosphorylation of phosphatidylinositol 5-phosphate (PI(5)P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[1] There are three main isoforms in mammals: PI5P4Kα, PI5P4Kβ, and PI5P4Kγ. These enzymes play a crucial role in regulating intracellular pools of phosphoinositides, which are key signaling molecules involved in a myriad of cellular processes including cell growth, metabolism, and survival.[1] Dysregulation of PI5P4K activity has been implicated in various diseases, most notably cancer, making them attractive targets for drug development.[2] Genetic and pharmacological studies have revealed a synthetic lethal relationship between PI5P4K inhibition and p53 deficiency, highlighting a promising therapeutic window for p53-mutant tumors.[2]

Mechanism of Action: How PI5P4K Inhibition Modulates mTOR Signaling

The primary mechanism by which PI5P4K inhibitors, referred to generically as PI5P4Ks-IN-1 and exemplified by specific compounds like CC260, affect mTOR signaling is indirect and rooted in the disruption of cellular energy homeostasis.

2.1. Inhibition of mTORC1 via AMPK Activation

Pharmacological inhibition of PI5P4Kα and PI5P4Kβ leads to a disruption in cellular energy metabolism.[3] This metabolic stress is characterized by a reduction in intracellular ATP levels and a corresponding increase in the AMP/ATP ratio. The elevated AMP/ATP ratio is a potent activator of AMP-activated protein kinase (AMPK), a master regulator of cellular energy status.

Activated AMPK directly phosphorylates and activates the Tuberous Sclerosis Complex (TSC), a key negative regulator of mTORC1. Activated TSC, in turn, inhibits the small GTPase Rheb, which is essential for mTORC1 activation. Consequently, the inhibition of PI5P4Ks leads to a downstream suppression of mTORC1 signaling. This is observed through the reduced phosphorylation of canonical mTORC1 substrates, including p70 S6 Kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).

2.2. Context-Dependent Effects on mTORC2 and Akt Signaling

The effect of PI5P4K inhibition on mTOR Complex 2 (mTORC2) and its primary substrate, Akt, is more complex and appears to be context-dependent.

-

Acute Inhibition: Studies involving the acute removal of PI5P4Kα have shown an increase in the phosphorylation of Akt at Serine 473 (Ser473), a site directly targeted by mTORC2. This suggests that under certain conditions, PI5P4Kα may act as a negative regulator of mTORC2. This effect was also observed for other mTORC2 substrates like SGK1 and PKCα.

-

Chronic Inhibition/Stable Knockout: In contrast, stable knockout of PI5P4Kα has been associated with a decrease in Akt phosphorylation at both Thr308 (a PDK1 site) and Ser473.

-

Pharmacological Inhibition: Treatment with the PI5P4Kα/β inhibitor CC260 has been shown to increase hormone-induced Akt phosphorylation at Ser473 in some cell types, which may be a result of feedback loops involving the S6K/insulin receptor substrate (IRS) axis.

This "butterfly effect," where the duration of inhibition leads to divergent outcomes, underscores the intricate regulatory networks connecting phosphoinositide signaling and the mTOR pathway.

Quantitative Data on PI5P4K Inhibitors

This section summarizes the available quantitative data for representative PI5P4K inhibitors. For the purpose of this guide, "this compound" will be represented by the well-characterized inhibitors CC260 and THZ-P1-2.

| Inhibitor | Target Isoform(s) | IC50 (nM) | Assay Conditions | Reference |

| CC260 | PI5P4Kα | 40 | 20 µM ATP | |

| PI5P4Kβ | 30 | 20 µM ATP | ||

| PI5P4Kγ | 800 | 20 µM ATP | ||

| THZ-P1-2 | PI5P4Kα | 190 | Not specified | |

| PI5P4Kβ | ~50% inhibition at 700 nM | Not specified | ||

| PI5P4Kγ | ~75% inhibition at 700 nM | Not specified |

Table 1: In Vitro Inhibitory Activity of Representative PI5P4K Inhibitors.

| Cell Line | Inhibitor | Concentration | Effect on mTORC1 Signaling | Reference |

| BT474 (Breast Cancer) | CC260 | 0, 5, and 10 µM | Dose-dependent increase in phosphorylation of AMPK substrates (ACC, Raptor).Dose-dependent decrease in phosphorylation of mTORC1 substrates (S6K, 4E-BP1). | |

| C2C12 (Myotubes) | CC260 | 10 µM (overnight) | Suppressed S6K phosphorylation. | |

| Various AML/ALL lines | THZ-P1-2 | 10 nM - 100 µM (72h) | Modest anti-proliferative activity with IC50 values in the low micromolar range (0.87 to 3.95 µM). |

Table 2: Cellular Effects of Representative PI5P4K Inhibitors on mTOR Signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effect of PI5P4K inhibitors on mTOR signaling.

4.1. Protocol 1: In Vitro PI5P4K Kinase Assay (ADP-Glo™ Format)

This assay is used to determine the potency (IC50) of a test compound against PI5P4K enzymes.

-

Materials:

-

Recombinant human PI5P4Kα or PI5P4Kβ enzyme.

-

PI(5)P substrate.

-

ATP.

-

Kinase assay buffer (e.g., 20 mM HEPES pH 7.3, 10 mM MgCl₂, 0.1% CHAPS).

-

Test inhibitor (e.g., CC260) dissolved in DMSO.

-

ADP-Glo™ Kinase Assay Kit (Promega).

-

White, solid-bottom 384-well plates.

-

Plate-reading luminometer.

-

-

Procedure:

-

Prepare serial dilutions of the test inhibitor in DMSO.

-

In a 384-well plate, add the test inhibitor or DMSO (vehicle control).

-

Add the PI5P4K enzyme and PI(5)P substrate to each well.

-

Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding ATP. The final reaction mixture may contain, for example, 2 µg/mL PI5P4K, 100 µM PI(5)P, and 40 µM ATP.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent, followed by the Kinase Detection Reagent, according to the manufacturer's protocol.

-

Measure luminescence using a plate reader.

-

Calculate the percentage of inhibition relative to the vehicle control and plot the results to determine the IC50 value.

-

4.2. Protocol 2: Western Blot Analysis of mTOR Pathway Phosphorylation

This protocol assesses the phosphorylation status of key mTOR pathway proteins in cells treated with a PI5P4K inhibitor.

-

Materials:

-

Cell line of interest (e.g., BT474, MCF-7).

-

Complete cell culture medium.

-

PI5P4K inhibitor dissolved in DMSO.

-

Ice-cold Phosphate-Buffered Saline (PBS).

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

Laemmli sample buffer.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes and transfer apparatus.

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).

-

Primary antibodies (e.g., anti-phospho-S6K (Thr389), anti-S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-AMPKα (Thr172), anti-AMPKα, and a loading control like β-actin or GAPDH).

-

HRP-conjugated secondary antibodies.

-

Enhanced Chemiluminescence (ECL) substrate.

-

Chemiluminescence imaging system.

-

-

Procedure:

-

Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the PI5P4K inhibitor (and a DMSO vehicle control) for the desired duration (e.g., overnight).

-

Cell Lysis: Place plates on ice, wash cells twice with ice-cold PBS, and then add lysis buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Normalize the protein concentrations for all samples. Prepare samples for electrophoresis by adding Laemmli buffer and boiling for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

-

Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal for each target.

-

Visualizing Signaling Pathways and Workflows

5.1. Signaling Pathways

Caption: PI5P4K inhibition on the mTOR signaling pathway.

5.2. Experimental Workflows

Caption: Workflow for Western Blot analysis of mTOR pathway proteins.

Caption: Workflow for an in vitro PI5P4K kinase inhibition assay.

Conclusion

The inhibition of PI5P4Ks represents a compelling strategy for modulating the mTOR signaling pathway. The primary effect of PI5P4K inhibitors on mTORC1 is well-established, proceeding through an indirect mechanism involving the induction of cellular energy stress and the activation of AMPK. This leads to a clear suppression of mTORC1's downstream targets. The impact on mTORC2 is more nuanced and appears to vary with the duration and context of PI5P4K inhibition, warranting further investigation. The provided protocols and data serve as a foundational resource for researchers aiming to explore the intricate relationship between PI5P4K and mTOR signaling, and to advance the development of novel therapeutics targeting this axis.

References

The Role of PI5P4K Inhibition in Cancer Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) are a family of lipid kinases that have emerged as a promising therapeutic target in oncology. These enzymes play a crucial role in cellular adaptation to metabolic stress, a hallmark of cancer. Notably, PI5P4Ks exhibit a synthetic lethal relationship with the tumor suppressor p53, the loss of which is a frequent event in tumorigenesis. This guide provides an in-depth overview of the role of PI5P4K inhibitors, with a focus on their impact on cancer metabolism, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Introduction

Cancer cells undergo profound metabolic reprogramming to sustain their high proliferative rates and survive in the often-harsh tumor microenvironment. This metabolic plasticity, however, can create unique vulnerabilities. The PI5P4K family of enzymes, which convert phosphatidylinositol 5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), are key regulators of cellular stress responses and metabolic homeostasis.[1][2][3] Inhibition of PI5P4Ks has been shown to disrupt these adaptive mechanisms, leading to selective cancer cell death, particularly in tumors with p53 mutations.[1][4] This makes PI5P4K inhibitors, such as PI5P4Ks-IN-1 and others, an attractive area of investigation for novel cancer therapeutics.

Core Signaling Pathways and Metabolic Consequences of PI5P4K Inhibition

PI5P4K activity is intricately linked to several critical signaling pathways that govern cell growth, proliferation, and metabolism. Inhibition of PI5P4Ks leads to a cascade of events that ultimately impair the metabolic fitness of cancer cells.

PI5P4K and the PI3K/Akt/mTORC1 Axis

The PI3K/Akt/mTORC1 pathway is a central regulator of cell growth and metabolism and is frequently hyperactivated in cancer. While PI5P4Ks are not direct components of this pathway, their inhibition has significant downstream effects. Pharmacological inhibition of PI5P4Kα/β has been shown to disrupt cellular energy homeostasis, leading to the activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status. Activated AMPK, in turn, inhibits mTORC1, a master regulator of protein synthesis and cell growth.

Synthetic Lethality with p53

A key finding in the study of PI5P4Ks is their synthetic lethal interaction with the tumor suppressor p53. Cancer cells lacking functional p53 are particularly sensitive to PI5P4K inhibition. This vulnerability is attributed to increased oxidative stress and suppressed glucose metabolism upon PI5P4K depletion or inhibition in p53-mutant cells.

Role in Autophagy and Peroxisome-Mitochondria Interplay

PI5P4Ks are also implicated in the regulation of autophagy, a cellular recycling process that is crucial for cancer cell survival under nutrient stress. Inhibition of PI5P4Kα and β leads to defects in autophagosome-lysosome fusion, resulting in the accumulation of autophagic vesicles and metabolic stress. Furthermore, PI5P4Ks play a role in the interplay between peroxisomes and mitochondria, which is essential for fatty acid oxidation. Loss of PI5P4K function impairs lipid uptake and β-oxidation in mitochondria, leading to altered mitochondrial integrity and function, ultimately causing cell death under nutrient deprivation.

Quantitative Data on PI5P4K Inhibitors

The development of potent and selective PI5P4K inhibitors has been crucial for elucidating their role in cancer. The following tables summarize key quantitative data for some of the well-characterized PI5P4K inhibitors.

| Inhibitor | Target(s) | IC50 / pIC50 / Ki | Assay Type | Reference |

| PI5P4Kα-IN-1 (Compound 13) | PI5P4Kα, PI5P4Kβ | IC50: 2 µM (α), 9.4 µM (β) | Not Specified | |

| CC260 | PI5P4Kα, PI5P4Kβ | Ki: 40 nM (α), 30 nM (β) | Not Specified | |

| THZ-P1-2 (covalent) | pan-PI5P4K | Sub-micromolar | Biochemical and Cellular Assays | |

| CVM-05-002 | PI5P4Kα, PI5P4Kβ | IC50: 0.27 µM (α), 1.7 µM (β) | Not Specified | |

| ARUK2007145 | PI5P4Kα, PI5P4Kγ | pIC50: 7.3 (α), 8.1 (γ) | Not Specified |

| Inhibitor | Cell Line | Effect | Concentration | Reference |

| CC260 | BT474 (breast cancer) | AMPK activation, mTORC1 inhibition | 5-10 µM | |

| CC260 | p53-null tumor cells | Selective cell killing | Not Specified | |

| THZ-P1-2 | AML/ALL cell lines | Sensitive to inhibition | Not Specified |

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate assessment of PI5P4K inhibitor activity. Below are methodologies for key experiments.

Protocol 1: In Vitro PI5P4Kα Kinase Assay (ADP-Glo™ Format)

This bioluminescence-based assay measures the amount of ADP produced in the kinase reaction, which is inversely proportional to the kinase activity.

Materials:

-

Recombinant human PI5P4Kα enzyme

-

D-myo-di16-PtIns(5)P (PI5P substrate)

-

ATP

-

Kinase assay buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, solid-bottom 384-well plates

-

Plate-reading luminometer

Procedure:

-

Reagent Preparation: Prepare solutions of the PI5P4Kα enzyme, PI5P substrate, and ATP in the kinase assay buffer.

-

Inhibitor Addition: Add 5 µL of the test inhibitor (e.g., this compound) solution or vehicle (DMSO) to the appropriate wells of the 384-well plate.

-

Substrate and ATP Addition: Add 5 µL of the substrate solution followed by 5 µL of the ATP solution to each well.

-

Reaction Initiation: Initiate the kinase reaction by adding 5 µL of the enzyme solution to each well.

-

Incubation: Incubate the plate at room temperature for 1 hour.

-

Reaction Termination and ATP Depletion: Add 20 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Measurement: Measure the luminescence using a plate reader.

Protocol 2: Cell Viability/Proliferation Assay (e.g., CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

PI5P4K inhibitor

-

96-well clear-bottom plates

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

-

Inhibitor Treatment: Prepare serial dilutions of the PI5P4K inhibitor in complete medium. Replace the medium in the wells with 100 µL of the medium containing the inhibitor or vehicle control. Ensure the final DMSO concentration is below 0.1%.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.

-

Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate-reading luminometer.

Protocol 3: Western Blotting for Signaling Pathway Analysis

This protocol is used to detect changes in the phosphorylation status of key proteins in signaling pathways affected by PI5P4K inhibition, such as Akt, S6K, and AMPK.

Materials:

-

Cancer cell lines

-

PI5P4K inhibitor

-

Ice-cold PBS

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt, anti-phospho-S6K, anti-phospho-ACC)

-

HRP-conjugated secondary antibodies

-

ECL substrate and imaging system

Procedure:

-

Cell Treatment: Seed cells and treat with the PI5P4K inhibitor at desired concentrations and for the appropriate time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane and incubate with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.

-

Detection and Analysis: Detect protein bands using an ECL substrate and quantify the band intensities, normalizing to a loading control.

Conclusion and Future Directions

The inhibition of PI5P4Ks represents a promising therapeutic strategy for a range of cancers, particularly those with p53 mutations. The ability of PI5P4K inhibitors to disrupt cancer cell metabolism, induce energy stress, and interfere with autophagy underscores their potential as targeted anti-cancer agents. Further research is needed to fully elucidate the complex roles of the different PI5P4K isoforms and to develop isoform-selective inhibitors to minimize potential off-target effects. The continued development of potent and specific PI5P4K inhibitors, coupled with a deeper understanding of their mechanisms of action, will be critical for translating these promising preclinical findings into effective clinical therapies.

References

- 1. Expanding role of PI5P4Ks in cancer: A promising druggable target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Expanding role of PI5P4Ks in cancer: A promising druggable target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Expanding role of PI5P4Ks in cancer: A promising druggable target | Semantic Scholar [semanticscholar.org]

- 4. pnas.org [pnas.org]

The Chemical Probe PI5P4Kγ-IN-1: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Discovery, Characterization, and Application of PI5P4Kγ-IN-1, a Selective Chemical Probe for Phosphatidylinositol 5-Phosphate 4-Kinase Gamma.

Introduction

Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) are a family of lipid kinases that play a pivotal role in cellular signaling by catalyzing the conversion of phosphatidylinositol 5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). This enzymatic activity is a key step in the phosphoinositide signaling pathway, which governs a multitude of cellular processes including cell growth, proliferation, and survival. The PI5P4K family comprises three isoforms: PI5P4Kα, PI5P4Kβ, and PI5P4Kγ, encoded by the genes PIP4K2A, PIP4K2B, and PIP4K2C, respectively.

Dysregulation of PI5P4K activity has been implicated in a variety of diseases, including cancer and metabolic disorders, making these enzymes attractive therapeutic targets. The development of selective chemical probes for each isoform is crucial for dissecting their specific biological functions and for validating them as drug targets. This technical guide focuses on PI5P4Kγ-IN-1 (also referred to as compound 2 in seminal research), a potent and selective chemical probe for the gamma isoform, PI5P4Kγ.[1] We will provide a comprehensive overview of its biochemical and cellular characterization, quantitative data on its potency and selectivity, detailed experimental protocols for its use, and a discussion of its utility in interrogating PI5P4Kγ-mediated signaling pathways.

Quantitative Data Summary

The inhibitory activity and binding affinity of PI5P4Kγ-IN-1 and its corresponding negative control have been characterized using various biochemical and cellular assays. The key quantitative data are summarized in the tables below for easy comparison.

Table 1: In Vitro Potency and Selectivity of PI5P4Kγ-IN-1

| Target Isoform | Assay Type | Value (PI5P4Kγ-IN-1) | Value (Negative Control) | Reference |

| PI5P4Kγ | NanoBRET (IC50) | 25 nM | > 10,000 nM | [2] |

| PI5P4Kα | NanoBRET (% Inhibition @ 1µM) | < 10% | Not Reported | [2] |

| PI5P4Kβ | NanoBRET (% Inhibition @ 1µM) | < 10% | Not Reported | [2] |

| PI5P4Kγ | ADP-Glo (IC50) | 130 nM | > 30,000 nM | [2] |

Note: The negative control is a structurally related analog of PI5P4Kγ-IN-1 that lacks significant affinity for PI5P4Kγ, making it an ideal experimental control.

Table 2: Kinome-wide Selectivity of PI5P4Kγ-IN-1

| Kinase Panel | Assay Type | Number of Kinases Tested | Significant Off-Targets (Inhibition > 65% @ 1µM) | Reference |

| KINOMEscan | Binding Assay | 468 | None |

Signaling Pathways

PI5P4Kγ has been implicated in the regulation of key cellular signaling pathways, including the mTOR and Hippo pathways. PI5P4Kγ-IN-1 serves as a critical tool to elucidate the specific roles of the gamma isoform in these complex networks.

PI5P4Kγ and mTORC1 Signaling

PI5P4Kγ is a substrate of mTORC1 and is involved in a negative feedback loop that regulates mTORC1 activity, particularly under starvation conditions. Inhibition of PI5P4Kγ with PI5P4Kγ-IN-1 has been shown to increase mTORC1 signaling, as evidenced by the increased phosphorylation of its downstream effector, p70-S6K. This suggests that PI5P4Kγ plays a role in maintaining basal mTORC1 signaling.

PI5P4Kγ and the Hippo Signaling Pathway

Recent studies have revealed a crosstalk between the PI5P4K and Hippo signaling pathways. The core Hippo pathway kinases, MST1/2, can phosphorylate and inhibit PI5P4Ks. This leads to an accumulation of PI5P, the substrate of PI5P4Ks. PI5P can then bind to MOB1, a key component of the Hippo pathway, enhancing its interaction with the LATS1/2 kinases and promoting Hippo pathway activation. This ultimately leads to the phosphorylation and cytoplasmic retention of YAP/TAZ, inhibiting their transcriptional activity.

Experimental Protocols

The characterization of PI5P4Kγ-IN-1 has been enabled by a suite of robust biochemical and cellular assays. Detailed methodologies for key experiments are provided below.

Protocol 1: NanoBRET™ Target Engagement Intracellular Kinase Assay

This assay quantitatively measures the binding of PI5P4Kγ-IN-1 to PI5P4Kγ in live cells using Bioluminescence Resonance Energy Transfer (BRET).

Workflow:

Detailed Steps:

-

Cell Culture and Transfection:

-

Culture HEK293 cells in appropriate media.

-

Transfect cells with a mammalian expression vector encoding for a NanoLuc® luciferase-PI5P4Kγ fusion protein.

-

-

Assay Preparation:

-

Plate the transfected cells in a suitable multi-well plate.

-

Prepare serial dilutions of PI5P4Kγ-IN-1 and the negative control.

-

-

Compound and Tracer Addition:

-

Add the diluted compounds to the cells.

-

Add a fluorescent NanoBRET™ tracer that binds to the kinase active site.

-

-

Substrate Addition and Signal Detection:

-

Add the Nano-Glo® substrate and an extracellular NanoLuc® inhibitor.

-

Measure the luminescence at two wavelengths (donor and acceptor) using a plate reader.

-

-

Data Analysis:

-

Calculate the BRET ratio.

-

Plot the BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Protocol 2: ADP-Glo™ Kinase Assay

This is a luminescence-based assay that measures the enzymatic activity of PI5P4Kγ by quantifying the amount of ADP produced during the kinase reaction.

Workflow:

Detailed Steps:

-

Kinase Reaction Setup:

-

In a multi-well plate, combine recombinant PI5P4Kγ enzyme, the lipid substrate PI5P, and ATP in a kinase reaction buffer.

-

-

Inhibitor Addition:

-

Add serial dilutions of PI5P4Kγ-IN-1 or the negative control to the reaction mixture.

-

-

Kinase Reaction:

-

Incubate the plate at 30°C to allow the kinase reaction to proceed.

-

-

ATP Depletion:

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

-

ADP to ATP Conversion and Signal Generation:

-

Add Kinase Detection Reagent, which converts the ADP produced to ATP and generates a luminescent signal via a luciferase/luciferin reaction.

-

-

Luminescence Measurement:

-

Measure the luminescence using a plate reader. The light output is proportional to the amount of ADP produced and inversely correlated with the kinase activity.

-

-

Data Analysis:

-

Normalize the data to controls and plot the results to determine the IC50 value.

-

Protocol 3: Western Blotting for Phospho-Proteins

This protocol is used to assess the effect of PI5P4Kγ-IN-1 on downstream signaling pathways by measuring the phosphorylation status of key proteins, such as p70-S6K.

Workflow:

Detailed Steps:

-

Cell Treatment and Lysis:

-

Treat cultured cells (e.g., MCF-7 breast cancer cells) with varying concentrations of PI5P4Kγ-IN-1 for the desired time.

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate.

-

Prepare samples for electrophoresis by adding Laemmli buffer and heating.

-

-

Gel Electrophoresis and Transfer:

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Blocking and Antibody Incubation:

-

Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-p70-S6K).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Signal Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Capture the image and quantify the band intensities to determine the change in protein phosphorylation.

-

Conclusion

PI5P4Kγ-IN-1 is a potent, selective, and cell-active chemical probe for PI5P4Kγ. Its well-characterized biochemical and cellular activities, along with the availability of a structurally related negative control, make it an invaluable tool for the scientific community. This guide provides the necessary information for researchers to effectively utilize PI5P4Kγ-IN-1 to investigate the physiological and pathological roles of PI5P4Kγ, particularly in the context of mTOR and Hippo signaling, and to further validate this kinase as a potential therapeutic target in various diseases.

References

An In-depth Technical Guide to PI5P4Ks-IN-1: A Selective PI5P4Kγ Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PI5P4Ks-IN-1, a selective inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase gamma (PI5P4Kγ). This document details its discovery, biochemical characterization, and the experimental protocols utilized for its evaluation. Additionally, it visualizes the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism and potential applications in research and drug development.

Introduction

Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) are a family of lipid kinases that play a critical role in cellular signaling by converting phosphatidylinositol 5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). This process is integral to various cellular functions, including cell growth, proliferation, and survival. The PI5P4K family comprises three isoforms: PI5P4Kα, PI5P4Kβ, and PI5P4Kγ. These isoforms have distinct cellular localizations and roles in signaling pathways such as the mTOR and Hippo pathways, making them attractive therapeutic targets for diseases like cancer and immunological disorders.[1][2]

This compound (also referred to as compound 7 in the primary literature) was identified as a selective inhibitor of PI5P4Kγ with no detectable activity against the α or β isoforms.[3] Its discovery and characterization are detailed in the work by Boffey et al. (2022), which describes the development of selective, non-ATP-competitive, allosteric inhibitors of PI5P4Kγ.[4][5] This guide summarizes the key findings from this research.

Data Presentation

The biochemical activity of this compound and a more optimized analogue from the same chemical series, PI5P4Ks-IN-2 (compound 40), are summarized below. The data is derived from in vitro kinase assays.

| Compound | Target Isoform | pIC50 | IC50 (nM) | Ki (nM) | Selectivity |

| This compound (Compound 7) | PI5P4Kγ | Not explicitly provided, but inactive in some assays | - | - | Selective for γ isoform |

| PI5P4Kα | No detectable inhibition | - | - | ||

| PI5P4Kβ | No detectable inhibition | - | - | ||

| PI5P4Ks-IN-2 (Compound 40) | PI5P4Kγ | 6.2 | 631 | 68 | >476-fold vs PI5P4Kβ |

| PI5P4Kγ+ | 6.2 | 631 | - | ||

| PI5P4Kα | <4.3 | >50,000 | - | ||

| PI5P4Kβ | <4.6 | >25,000 | >30,000 |

Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency. The PI5P4Kγ+ construct contains mutations to enhance activity in in vitro assays. Ki represents the binding affinity of the inhibitor to the enzyme.

Experimental Protocols

The characterization of this compound and related compounds involved biochemical assays to determine their potency and selectivity. The primary method used was a bioluminescence-based ADP-Glo™ Kinase Assay.

ADP-Glo™ Kinase Assay Protocol

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

Materials:

-

Recombinant human PI5P4Kγ, PI5P4Kα, or PI5P4Kβ enzyme

-

Di-C8 PI5P (substrate)

-

ATP

-

Kinase reaction buffer (33 mM HEPES pH 7.4, 0.1% CHAPS, 20 mM MgCl2, 16.7 μM EGTA)

-

This compound or other test compounds

-

ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 384-well plate, add 18 μL of a reaction mix containing di-C8 PI5P (20 μM) and ATP (10 μM) in the kinase reaction buffer.

-

Add the test compound to the reaction mix.

-

Initiate the reaction by adding purified PI5P4K enzyme (e.g., 150 ng/well for PI5P4Kγ+).

-

Incubate the plate for 60 minutes at room temperature.

-

Transfer 4 μL of the reaction mixture to a second plate containing 4 μL of ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

-

Add 8 μL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

-

Incubate for 30-60 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 value.

Mandatory Visualizations

Signaling Pathways

The PI5P4K pathway is interconnected with other major cellular signaling networks, including the mTOR and Hippo pathways, which regulate cell growth, proliferation, and apoptosis.

Caption: Simplified PI5P4Kγ signaling pathway and its inhibition by this compound.

Experimental Workflow

The discovery and characterization of a selective kinase inhibitor like this compound follows a structured workflow.

Caption: Generalized workflow for the discovery and development of a kinase inhibitor.

Logical Relationship: Allosteric Inhibition

This compound and its analogues are non-ATP-competitive, allosteric inhibitors, meaning they bind to a site on the enzyme distinct from the ATP-binding pocket.

Caption: Mechanism of allosteric inhibition of PI5P4Kγ by this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Development of potent and selective degraders of PI5P4Kγ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Development of Selective Phosphatidylinositol 5-Phosphate 4-Kinase γ Inhibitors with a Non-ATP-competitive, Allosteric Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of Selective Phosphatidylinositol 5-Phosphate 4-Kinase γ Inhibitors with a Non-ATP-competitive, Allosteric Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]

The Isoform-Selective Landscape of PI5P4K Inhibition: A Technical Guide to PI5P4Ks-IN-1 and Beyond

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isoform selectivity of Phosphatidylinositol 5-Phosphate 4-Kinase (PI5P4K) inhibitors, with a specific focus on the gamma-selective inhibitor, PI5P4Ks-IN-1. The PI5P4K family, comprising the α, β, and γ isoforms, plays a pivotal role in cellular signaling through the conversion of phosphatidylinositol 5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). Dysregulation of these kinases is implicated in numerous diseases, including cancer, metabolic disorders, and neurodegenerative conditions, making them attractive targets for therapeutic intervention. This document offers a comprehensive overview of the selectivity profiles of key PI5P4K inhibitors, detailed experimental methodologies for their characterization, and visual representations of the relevant signaling pathways and experimental workflows.

Quantitative Analysis of PI5P4K Inhibitor Isoform Selectivity

The development of small molecule inhibitors targeting PI5P4Ks has yielded a range of compounds with varying degrees of isoform selectivity. These range from highly selective inhibitors for a single isoform to pan-inhibitors that target all three. The following tables summarize the quantitative data for prominent PI5P4K inhibitors, facilitating a comparative analysis of their potency and selectivity.

Table 1: Potency and Selectivity of Gamma (γ)-Selective PI5P4K Inhibitors

| Inhibitor | Target Isoform(s) | pIC50 | IC50 | Ki | Selectivity Profile |

| This compound | PI5P4Kγ | - | - | - | Active compound with no detectable inhibition of the PI5P4K α or β isoforms.[1] |

| PI5P4Ks-IN-2 | PI5P4Kγ | γ: 6.2α: <4.3β: <4.6 | - | γ: 68 nMβ: >30,000 nM | Highly selective for PI5P4Kγ over α and β isoforms. |

| NIH-12848 | PI5P4Kγ | - | ~1 µM | - | Selective for PI5P4Kγ; does not inhibit α and β isoforms at concentrations up to 100 µM.[2] |

| NCT-504 | PI5P4Kγ | - | 15.8 µM | - | A selective allosteric inhibitor of PI5P4Kγ.[1] |

Table 2: Potency and Selectivity of Alpha (α)- and Beta (β)-Selective and Dual Inhibitors

| Inhibitor | Target Isoform(s) | pIC50 | IC50 | Ki | Selectivity Profile |

| ARUK2002821 | PI5P4Kα | 8.0 | - | - | Highly selective for PI5P4Kα. |

| CC260 | PI5P4Kα / PI5P4Kβ | - | - | α: 40 nMβ: 30 nM | Potent dual inhibitor of PI5P4Kα and PI5P4Kβ.[1] |

| ARUK2007145 | PI5P4Kα / PI5P4Kγ | α: 7.3γ: 8.1 | - | - | Potent, cell-active dual inhibitor of PI5P4Kα and PI5P4Kγ.[1] |

Table 3: Potency and Selectivity of Pan-PI5P4K Inhibitors

| Inhibitor | Target Isoform(s) | pIC50 | IC50 | Ki | Selectivity Profile |

| THZ-P1-2 | PI5P4Kα, β, γ | - | α: 190 nM | - | Pan-PI5P4K inhibitor. |

| CVM-05-002 | PI5P4Kα, β | - | α: 0.27 µMβ: 1.7 µM | - | Pan-PI5P4K inhibitor. |

| PI5P4Ks-IN-3 | PI5P4Kα, β | - | α: 1.34 µMβ: 9.9 µM | - | Covalent pan-PI5P4K inhibitor with weak cellular activity. |

PI5P4K Signaling Pathways

The PI5P4K enzymes are crucial regulators of phosphoinositide signaling. They catalyze the phosphorylation of PI5P to generate PI(4,5)P2, a key signaling molecule and a precursor for other important second messengers. This process primarily occurs at intracellular membranes. The activity of PI5P4Ks is intertwined with major cellular signaling networks, including the PI3K/AKT, mTOR, and Hippo pathways, thereby influencing cell growth, proliferation, metabolism, and survival.

Experimental Protocols

The characterization of PI5P4K inhibitors relies on robust and reproducible experimental methodologies. The following section details the protocol for the most commonly employed in vitro kinase assay for determining inhibitor potency.

ADP-Glo™ Kinase Assay for PI5P4K Isoform Selectivity

This luminescence-based assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the amount of ATP remaining and directly proportional to kinase activity. It is a widely used method for determining the half-maximal inhibitory concentration (IC50) of kinase inhibitors.

Materials:

-

Recombinant human PI5P4Kα, PI5P4Kβ, and PI5P4Kγ enzymes

-

PI5P substrate (e.g., D-myo-diC8-Phosphatidylinositol 5-phosphate)

-

ATP, high purity

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

PI5P4K inhibitor (e.g., this compound)

-

ADP-Glo™ Kinase Assay Kit (Promega), containing ADP-Glo™ Reagent and Kinase Detection Reagent

-

White, opaque 384-well assay plates

-

Multichannel pipettes or automated liquid handler

-

Plate reader with luminescence detection capabilities

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of the PI5P4K inhibitor in DMSO. Further dilute the inhibitor solutions in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).

-

Prepare the PI5P substrate solution in Kinase Assay Buffer. The final concentration should be at or near the Michaelis constant (Km) for PI5P for each isoform.

-

Prepare the ATP solution in Kinase Assay Buffer. The final concentration should be at or near the Km for ATP for each isoform.

-

Prepare the PI5P4K enzyme solutions (α, β, and γ) in a suitable kinase dilution buffer to a 2X final concentration.

-

Equilibrate the ADP-Glo™ Reagent and Kinase Detection Reagent to room temperature before use. Prepare the Kinase Detection Reagent according to the manufacturer's instructions.

-

-

Assay Plate Setup (384-well format):

-

Add 2.5 µL of the diluted inhibitor solution or vehicle (DMSO control) to the appropriate wells of the assay plate.

-

Add 2.5 µL of the 2X PI5P4K enzyme solution to each well.

-

Incubate the plate for 15-30 minutes at room temperature to allow for the inhibitor to bind to the enzyme.

-

-

Kinase Reaction Initiation:

-

Initiate the kinase reaction by adding 5 µL of a 2X substrate/ATP mixture (containing both PI5P and ATP at their 2X final concentrations in Kinase Assay Buffer) to each well. The final reaction volume is 10 µL.

-

Mix the plate gently and incubate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.

-

-

ADP Detection:

-

To stop the kinase reaction and deplete the remaining ATP, add 10 µL of ADP-Glo™ Reagent to each well.

-

Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luciferase reaction.

-

Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence signal using a plate reader.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle (DMSO) control.

-

Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

-

Conclusion

The availability of a diverse toolkit of isoform-selective and pan-PI5P4K inhibitors is crucial for dissecting the complex biology of this kinase family and for the development of novel therapeutic strategies. This compound and other gamma-selective inhibitors provide valuable tools to probe the specific functions of the PI5P4Kγ isoform. The quantitative data and detailed experimental protocols presented in this guide are intended to support researchers in the selection and characterization of appropriate chemical probes for their studies, ultimately advancing our understanding of PI5P4K signaling in health and disease.

References

An In-Depth Technical Guide to PI5P4K Inhibition in Breast Cancer Cell Lines